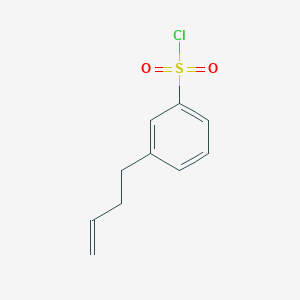![molecular formula C24H18N4O4S B2520010 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 921103-32-4](/img/structure/B2520010.png)
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide is a heterocyclic compound that appears to be designed for biological activity, given the presence of multiple aromatic systems and functional groups that are often seen in drug molecules. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxamide linkages and the use of heterocyclic amines. For instance, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves oxidizing an aldehyde precursor and coupling the resulting acid with various amines . This suggests that a similar approach could be used for the synthesis of the compound , with the appropriate oxadiazole and thiophene-containing amines.
Molecular Structure Analysis
The molecular structure of the compound likely features a quinoline core, substituted with a thiophene and an oxadiazole ring. The oxadiazole ring is a common motif in medicinal chemistry due to its electron-deficient nature and ability to engage in hydrogen bonding . The presence of dimethoxy substituents suggests potential for increased solubility and modulated electronic properties.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the presence of the oxadiazole and carboxamide functionalities. For example, the pyrolysis of related oxadiazole derivatives leads to a variety of products through a free radical mechanism . This indicates that the compound may also undergo decomposition or transformation under high-temperature conditions, potentially yielding a complex mixture of products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can infer that the presence of multiple aromatic systems would likely result in significant π-π interactions, influencing its crystallinity and solid-state properties. The electron-withdrawing groups such as the oxadiazole might affect the compound's electron distribution, impacting its reactivity and interaction with biological targets. The dimethoxy groups could enhance the solubility in organic solvents and possibly in aqueous environments, which is often a desirable trait in drug development .
Applications De Recherche Scientifique
Antimicrobial Agents
A study focused on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were evaluated for their in vitro antibacterial and antifungal activities. These compounds, related to the one due to their complex heterocyclic structures involving thiazolidinone and quinazolinone, were found to possess significant antimicrobial properties (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Another area of interest is the development of compounds for anticancer applications. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies indicate the potential utility of structurally related compounds in cancer research and therapy (Ravinaik et al., 2021).
Anticonvulsant and Antidepressant Activities
Research into the synthesis of novel pyrazole derivatives, including evaluations of their antidepressant and anticonvulsant activities, highlights the potential neurological applications of such compounds. These activities provide insights into how structurally similar compounds might be used in the development of new therapies for neurological disorders (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Drug Efflux Transporters
A study on the metabolism of a new P-glycoprotein inhibitor, HM-30181, in rats using liquid chromatography/electrospray mass spectrometry provides a foundation for understanding how similar compounds could interact with and inhibit drug efflux transporters, potentially improving the efficacy of drug therapies by overcoming drug resistance mechanisms (Paek et al., 2006).
Propriétés
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c1-30-15-10-14(11-16(12-15)31-2)23-27-28-24(32-23)26-22(29)18-13-20(21-8-5-9-33-21)25-19-7-4-3-6-17(18)19/h3-13H,1-2H3,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURUONTVEKAZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)
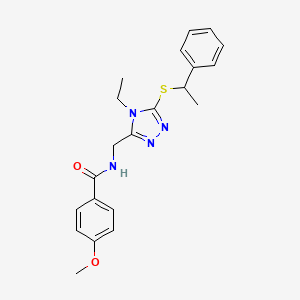
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)

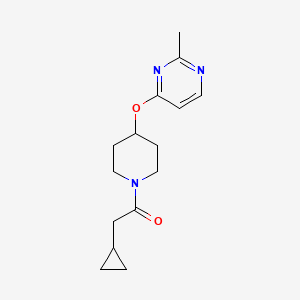
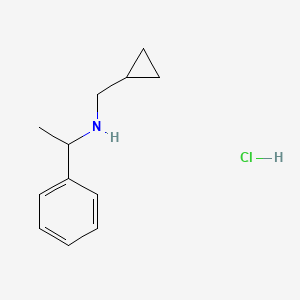

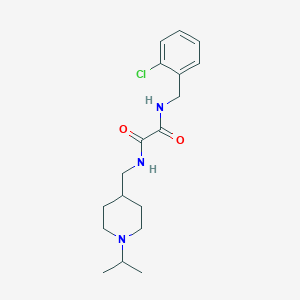
![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)

![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)
